5-phenyl-1,3-benzoxazole-2-thiol
CAS No.:
Cat. No.: VC13492557
Molecular Formula: C13H9NOS
Molecular Weight: 227.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H9NOS |
|---|---|
| Molecular Weight | 227.28 g/mol |
| IUPAC Name | 5-phenyl-1,3-benzoxazole-2-thiol |
| Standard InChI | InChI=1S/C13H9NOS/c16-13-14-11-8-10(6-7-12(11)15-13)9-4-2-1-3-5-9/h1-8H,(H,14,16) |
| Standard InChI Key | QKLMWNVNJBXKRG-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C2=CC3=C(C=C2)OC(=N3)S |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC3=C(C=C2)OC(=N3)S |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzoxazole core—a bicyclic system comprising a benzene ring fused to an oxazole ring (a five-membered ring containing one oxygen and one nitrogen atom). The phenyl substituent at the 5-position and the thiol group at the 2-position introduce steric and electronic modifications that influence its reactivity. The molecular formula is C₁₃H₉NOS, with a molecular weight of 227.28 g/mol. Key spectral data include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 5-Phenyl-1,3-benzoxazole-2-thiol | |
| CAS Number | 24316-85-6 (related derivative) | |
| Exact Mass | 227.0404 g/mol | |
| LogP | 2.28 (predicted) | |
| PSA (Polar Surface Area) | 90.85 Ų |
The thiol group contributes to its acidity (pKa ~8–10), enabling participation in nucleophilic substitution and metal coordination reactions.
Synthetic Methodologies
Cyclization of 2-Aminophenol Derivatives
A common route involves cyclocondensation of 2-aminophenol with phenyl-substituted carbonyl compounds. For example, reacting 2-aminophenol with benzaldehyde derivatives in polyphosphoric acid (PPA) at 150–180°C yields the benzoxazole core . Subsequent thiolation is achieved using tetramethylthiuram disulfide (TMTD) or sulfurizing agents like Lawesson’s reagent .
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2,4-Diaminophenol (1.0 equiv) and p-tert-butyl benzoic acid (1.2 equiv) are heated in PPA at 150°C for 5 hours.
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The intermediate is treated with TMTD in ethanol under reflux to introduce the thiol group.
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Yield: 65–75%.
Green Chemistry Approaches
Recent advances emphasize solvent-free or aqueous conditions. Ball-milling 2-aminophenol and benzaldehyde with ZnO nanoparticles achieves cyclization without solvents, followed by thiolation using elemental sulfur . This method reduces waste and improves atom economy (yield: 70–80%) .
Biological Activities
Antimicrobial Properties
Derivatives of 5-phenyl-1,3-benzoxazole-2-thiol exhibit broad-spectrum antimicrobial activity. In a 2017 study, its pyrazole hybrids demonstrated:
| Activity | Target Microbe | MIC (μg/mL) | Source |
|---|---|---|---|
| Antibacterial | Klebsiella pneumoniae | 12.5 | |
| Antifungal | Penicillium chrysogenum | 6.25 |
Mechanistic studies suggest thiol-mediated disruption of microbial cell membranes and inhibition of DNA gyrase .
Industrial and Materials Science Applications
Optoelectronic Materials
The conjugated π-system of the benzoxazole core enables applications in organic light-emitting diodes (OLEDs). Thin films of 5-phenyl-1,3-benzoxazole-2-thiol exhibit a fluorescence quantum yield of 0.45, with emission maxima at 420 nm.
Catalysis
The thiol group facilitates coordination to transition metals (e.g., Pd, Cu), forming complexes used in cross-coupling reactions. A Pd-thiolate complex derived from this compound achieved 95% yield in Suzuki-Miyaura couplings.
Future Directions
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Structure-Activity Relationship (SAR) Studies: Optimizing substituents for enhanced antimicrobial potency.
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Nanoparticle Functionalization: Exploring gold nanoparticle conjugates for targeted drug delivery.
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Environmental Impact Assessments: Degradation pathways and ecotoxicology.
This compound’s multifunctionality positions it as a cornerstone in heterocyclic chemistry, with untapped potential awaiting exploration.
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